molecular formula C41H49FN5O8P B598442 2'-F-Ac-dC Phosphoramidite CAS No. 159414-99-0

2'-F-Ac-dC Phosphoramidite

Cat. No. B598442
M. Wt: 789.842
InChI Key: CNFKJHKDSRXNFL-UTXREMQHSA-N
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Description

2’-F-Ac-dC Phosphoramidite is a phosphoramidite used in the preparation of cyclic purine dinucleotides . It adopts an RNA-type sugar conformation due to the high electronegativity of fluorine . This sugar conformation makes RNA duplexes (A-form) generally more thermodynamically stable than DNA duplexes (B-form) .


Synthesis Analysis

Phosphoramidites are synthesized from nucleoside monomers and are fundamental for the automated chemical synthesis of oligonucleotides . The synthesis cycle involves four chemical reactions: detritylation, coupling, capping, and oxidation . The synthesis of phosphoramidites from their corresponding alcohols can be accomplished with short reaction times, near-quantitative yields, and without the need for purification before being submitted directly to automated oligonucleotide synthesis .


Molecular Structure Analysis

2’-F-Ac-dC Phosphoramidite contains a total of 109 bonds; 60 non-H bonds, 23 multiple bonds, 18 rotatable bonds, 4 double bonds, 1 triple bond, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 secondary amide (aliphatic), 1 amidine derivative, 1 nitrile (aliphatic), 2 ethers (aliphatic) .


Chemical Reactions Analysis

The addition of 2’-F-RNA residues to oligodeoxynucleotides progressively increases the thermal stability of their duplexes with RNA . The stabilization is additive at approximately 2° per residue . This compares favorably with 2’-OMe-RNA at around 1.5° and RNA at 1.1° per residue .


Physical And Chemical Properties Analysis

2’-F-Ac-dC Phosphoramidite has a molecular weight of 789.84 . It adopts an RNA-type sugar conformation, presumably due to the high electronegativity of fluorine .

Scientific Research Applications

Phosphoramidites like 2’-F-Ac-dC are building blocks used in the chemical synthesis of oligonucleotides . These are used in various fields of scientific research, including therapeutic, diagnostic, and research applications . Here are some applications based on the information available:

  • Gene-Targeting and Suppression Studies

    • 2’-F-Ac-dC Phosphoramidite can be incorporated into custom siRNA oligonucleotides for use in gene-targeting and suppression studies .
    • The method of application involves the design of antisense oligonucleotides to form duplexes with RNA, which are then substrates for RNase H .

Safety And Hazards

The safety data sheet for a similar compound, DMT-2’-F-DC (AC) AMIDITE, suggests that if inhaled, the victim should be moved into fresh air . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Future Directions

The development of an on-demand flow synthesis of phosphoramidites from their corresponding alcohols is reported . This methodology allows for the synthesis of sterically hindered as well as redox unstable phosphoramidites . The vision for this technology is direct integration into DNA synthesizers thereby omitting manual synthesis and storage of phosphoramidites .

properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H49FN5O8P/c1-27(2)47(28(3)4)56(53-25-11-23-43)55-38-35(54-39(37(38)42)46-24-22-36(44-29(5)48)45-40(46)49)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-22,24,27-28,35,37-39H,11,25-26H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,39-,56?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFKJHKDSRXNFL-UTXREMQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H49FN5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736409
Record name N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-F-Ac-dC Phosphoramidite

CAS RN

159414-99-0
Record name N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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